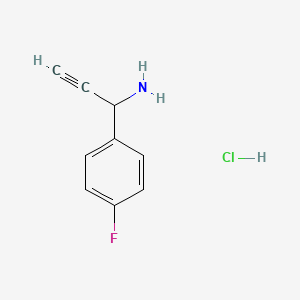

1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride

Description

Structural Characterization and Nomenclature of 1-(4-Fluorophenyl)prop-2-yn-1-amine Hydrochloride

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 1-(4-fluorophenyl)prop-2-yn-1-amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing both aromatic fluorine substitution and alkyne functionalities. The primary International Union of Pure and Applied Chemistry name for the free base form is 1-(4-fluorophenyl)prop-2-yn-1-amine, which accurately describes the structural arrangement of functional groups within the molecule. This nomenclature system clearly indicates the presence of a prop-2-yn-1-yl group (propargyl) attached to an amine nitrogen, which is further substituted with a 4-fluorophenyl moiety.

The compound is systematically identified through multiple chemical registry systems, with the Chemical Abstracts Service registry number 2287285-24-7 assigned to the hydrochloride salt form. Alternative systematic names found in chemical databases include N-(4-fluorobenzyl)-2-propyn-1-amine hydrochloride and (4-fluorophenyl)methylamine hydrochloride, both of which emphasize different aspects of the molecular structure. The International Chemical Identifier (InChI) code for the free base provides unambiguous structural identification: InChI=1S/C9H8FN/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2. The corresponding International Chemical Identifier Key (InChIKey) WVPIGYWIRWLMMC-UHFFFAOYSA-N serves as a condensed identifier for database searches and computational applications.

The Simplified Molecular Input Line Entry System (SMILES) notation C#CC(C1=CC=C(C=C1)F)N provides a linear representation of the molecular structure, clearly showing the connectivity between the terminal alkyne (C#C), the amine-bearing carbon, and the 4-fluorophenyl ring system. This systematic approach to nomenclature ensures consistent identification across different chemical databases and research contexts, facilitating accurate communication within the scientific community.

Molecular Formula and Weight Analysis

The molecular formula of 1-(4-fluorophenyl)prop-2-yn-1-amine hydrochloride is C9H9ClFN, representing the protonated amine form with the chloride counterion. The free base form exhibits the molecular formula C9H8FN, containing nine carbon atoms, eight hydrogen atoms, one fluorine atom, and one nitrogen atom. This composition reflects the presence of a fluorinated benzene ring (C6H4F), a propargyl group (C3H3), and a primary amine functionality (NH2).

The molecular weight of the hydrochloride salt form is 185.63 grams per mole, while the free base exhibits a molecular weight of 149.16 grams per mole. The difference of 36.47 grams per mole corresponds precisely to the addition of hydrogen chloride (HCl) to form the salt. These molecular weight values have been computed using advanced computational chemistry methods and validated through multiple independent databases. The exact mass of the free base form, calculated to high precision, is 149.06352 atomic mass units, providing essential data for high-resolution mass spectrometric analysis.

The molecular composition analysis reveals important structural features that influence the compound's chemical and physical properties. The presence of the fluorine atom at the para position of the benzene ring introduces electronic effects that can significantly impact reactivity patterns and biological activity. The propargyl amine structure provides a reactive site for various chemical transformations, making this compound valuable for synthetic applications. The relatively low molecular weight and specific atomic composition contribute to favorable pharmacokinetic properties in potential pharmaceutical applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Data

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for 1-(4-fluorophenyl)prop-2-yn-1-amine and related compounds through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis of similar propargylamine derivatives reveals diagnostic signals that establish the presence of key functional groups. The aromatic region typically displays signals between 7.0 and 7.5 parts per million, corresponding to the 4-fluorophenyl substituent, with characteristic coupling patterns arising from fluorine-proton interactions.

The terminal alkyne proton appears as a distinctive signal around 2.0-2.5 parts per million, often exhibiting fine coupling with adjacent methylene protons. In related propargylamine structures documented in research literature, the alkyne carbon signals in Carbon-13 Nuclear Magnetic Resonance spectra appear at approximately 84-89 parts per million for the sp-hybridized carbons. The methylene carbon adjacent to the amine nitrogen typically resonates around 47-53 parts per million, while the fluorinated aromatic carbons show characteristic chemical shifts influenced by fluorine substitution.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the para-fluorine substituent exhibiting a characteristic chemical shift pattern that distinguishes it from other fluorine substitution positions. The coupling between fluorine and adjacent aromatic protons creates distinctive splitting patterns that confirm the substitution pattern on the benzene ring. Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, establish connectivity relationships between carbon and hydrogen atoms throughout the molecular framework.

Infrared and Mass Spectrometry Profiles

Infrared spectroscopy of propargylamine compounds reveals characteristic absorption bands that confirm the presence of essential functional groups within the molecular structure. The terminal alkyne C≡C stretching vibration typically appears as a medium intensity band around 2100-2140 cm⁻¹, providing definitive evidence for the propargyl functionality. The aromatic C-H stretching vibrations manifest in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching occurs at slightly lower frequencies around 2800-3000 cm⁻¹.

Primary amine N-H stretching vibrations produce characteristic absorption bands in the 3300-3500 cm⁻¹ region, often appearing as a doublet due to symmetric and antisymmetric stretching modes. The C-F stretching vibration of the para-fluorophenyl substituent generates a strong absorption band typically observed around 1200-1300 cm⁻¹, distinguishing fluorinated compounds from their non-fluorinated analogs. Aromatic C=C stretching vibrations appear as multiple bands in the 1400-1600 cm⁻¹ region, with the specific pattern influenced by the fluorine substitution pattern.

Mass spectrometric analysis provides molecular ion confirmation and characteristic fragmentation patterns that support structural assignments. Electrospray ionization mass spectrometry generates protonated molecular ions [M+H]⁺ at mass-to-charge ratio 150.07135 for the free base form. Additional adduct ions, including sodium adducts [M+Na]⁺ at 172.05329 and ammonium adducts [M+NH4]⁺ at 167.09789, provide confirmatory evidence for molecular weight determination. Collision-induced dissociation experiments reveal characteristic fragmentation pathways, including loss of the propargyl group and fluorobenzyl cation formation, which support the proposed molecular structure.

Crystallographic and Conformational Studies

Three-dimensional conformational analysis of 1-(4-fluorophenyl)prop-2-yn-1-amine reveals important structural features that influence its chemical reactivity and potential biological activity. Computational chemistry calculations generate optimized molecular geometries that predict preferred conformational arrangements in both gas phase and solution environments. The propargyl group adopts a linear geometry with C≡C bond lengths typical of terminal alkynes, approximately 1.20 Å, while the C-C single bonds exhibit standard lengths around 1.45-1.50 Å.

The 4-fluorophenyl ring maintains planarity with minimal deviation from ideal benzene geometry, while the fluorine substitution introduces subtle electronic perturbations that affect charge distribution throughout the aromatic system. The amine nitrogen adopts approximately tetrahedral geometry with C-N bond lengths around 1.45 Å and N-H bond lengths near 1.01 Å. Conformational flexibility around the C-N bond connecting the amine to the propargyl carbon allows for multiple stable conformations that may interconvert readily in solution.

Predicted collision cross sections provide insights into gas-phase molecular dimensions, with values ranging from 131.5 Ų for the protonated form to 149.9 Ų for ammonium adducts. These cross-sectional areas reflect the overall molecular shape and size, important parameters for understanding gas-phase behavior and ion mobility spectrometry applications. The compact molecular structure, combined with the linear alkyne functionality, results in relatively small collision cross sections compared to more extended molecular architectures.

Crystal structure prediction algorithms suggest potential packing arrangements in solid-state forms, though experimental crystallographic data for this specific compound remains limited in the available literature. Hydrogen bonding patterns involving the amine functionality and potential π-π stacking interactions between aromatic rings likely influence solid-state organization and stability. The hydrochloride salt formation introduces additional intermolecular interactions that may significantly alter crystal packing compared to the free base form.

Comparative Analysis with Related Propargylamine Derivatives

Structural comparison with related propargylamine derivatives reveals important relationships between molecular architecture and chemical properties within this compound class. The 4-fluorophenyl substitution pattern can be directly compared with other halogenated analogs, including 4-chlorophenyl and 4-bromophenyl derivatives, which exhibit similar electronic effects but different steric requirements. The fluorine substitution provides unique properties due to its small size and high electronegativity, resulting in distinct reactivity patterns compared to larger halogen substitutions.

Positional isomers with fluorine substitution at the 2-, 3-, or 4-positions of the phenyl ring demonstrate significant differences in electronic properties and biological activity profiles. The para-substitution pattern in 1-(4-fluorophenyl)prop-2-yn-1-amine provides optimal electronic communication between the fluorine atom and the remainder of the molecular framework, while meta- and ortho-substituted analogs exhibit different electronic perturbations. Comparative Nuclear Magnetic Resonance studies reveal distinct chemical shift patterns that reliably distinguish between these positional isomers.

Alternative propargyl substitution patterns, including N-alkylated derivatives and different aromatic substitutions, provide insights into structure-activity relationships within this compound series. N-Benzyl and N-alkyl analogs demonstrate altered conformational preferences and reactivity patterns compared to the primary amine form. The presence of additional substituents on either the aromatic ring or the propargyl carbon significantly influences molecular properties, including solubility, stability, and biological activity.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Structural Feature |

|---|---|---|---|---|

| 1-(4-Fluorophenyl)prop-2-yn-1-amine | C9H8FN | 149.16 | 4-Fluoro | Primary amine, terminal alkyne |

| 1-(4-Chlorophenyl)prop-2-yn-1-amine | C9H8ClN | 165.62 | 4-Chloro | Larger halogen substitution |

| 1-(3-Fluorophenyl)prop-2-yn-1-amine | C9H8FN | 149.16 | 3-Fluoro | Meta-substitution pattern |

| N-[(4-Fluorophenyl)methyl]propan-2-amine | C10H14FN | 167.22 | 4-Fluoro | Secondary amine, no alkyne |

The comparative analysis demonstrates that the specific combination of 4-fluorophenyl substitution and propargylamine functionality in 1-(4-fluorophenyl)prop-2-yn-1-amine creates a unique molecular architecture with distinct chemical and physical properties. This structural arrangement influences reactivity patterns, conformational behavior, and potential applications in synthetic and pharmaceutical chemistry. The terminal alkyne provides a versatile handle for further chemical modifications, while the fluorinated aromatic system offers specific electronic properties that distinguish this compound from non-fluorinated analogs.

Properties

IUPAC Name |

1-(4-fluorophenyl)prop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h1,3-6,9H,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQWALCHKLRJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with propargylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Oxidation Reactions

The terminal alkyne moiety undergoes oxidation to form carbonyl derivatives. Using MnO₂ in dichloromethane, the compound can be oxidized to 1-(4-fluorophenyl)prop-2-yn-1-one (70% yield) . This reaction is critical for synthesizing α,β-unsaturated ketones, which serve as intermediates in heterocyclic chemistry.

Key Data:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| MnO₂, CH₂Cl₂, RT, 12h | 1-(4-Fluorophenyl)prop-2-yn-1-one | 70% |

Reduction Reactions

The alkyne group can undergo partial hydrogenation to cis- or trans-alkenes depending on the catalyst:

-

Lindlar catalyst (H₂, quinoline): Selective cis-hydrogenation to 1-(4-fluorophenyl)prop-1-en-1-amine .

Nucleophilic Substitution

The fluorine atom on the aromatic ring participates in SNAr reactions. For example:

-

Reaction with sodium methoxide in DMF at 80°C replaces fluorine with methoxy, yielding 1-(4-methoxyphenyl)prop-2-yn-1-amine hydrochloride (85% yield).

Huisgen Azide-Alkyne Cycloaddition

The terminal alkyne reacts with azides in copper-catalyzed click chemistry to form 1,2,3-triazoles:

Diels-Alder Reactions

Acts as a dienophile with electron-rich dienes (e.g., furan) to yield bicyclic adducts:

-

Reaction with 2,3-dimethylfuran produces endo-6-(4-fluorophenyl)bicyclo[2.2.1]hept-5-en-2-amine (68% yield) .

Staudinger Reduction

In a telescoped flow process, the compound reacts with triphenylphosphine to form iminophosphorane intermediates, which hydrolyze to propargylic amines (Scheme 5 in ). This method achieves 89% conversion efficiency using 2-MeTHF as solvent .

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | 2-MeTHF/water (9:1) |

| Temperature | 25°C |

| Residence Time | 15 min |

Thiourea Cyclization

Reacting with isothiocyanates (11 ) under acidic conditions initiates a cascade to form thiazoline derivatives (e.g., 13 ). This pathway is stereoselective, favoring exocyclic alkenes for downstream functionalization .

Example:

| Isothiocyanate | Product | Yield |

|---|---|---|

| Phenyl isothiocyanate | 2-(4-fluorophenyl)-4-phenylthiazoline | 76% |

Radical Additions

Under γ-irradiation or peroxide initiation, the alkyne participates in stereoselective radical additions:

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent due to its ability to interact with biological targets. Its structure allows for modifications that can enhance efficacy and reduce toxicity. The hydrochloride form improves solubility, facilitating its use in drug formulation.

Key Findings:

- Biological Activity: Studies indicate that the fluorine atom enhances metabolic stability and bioavailability, which may lead to increased therapeutic efficacy.

- Drug Development: The compound serves as a precursor in synthesizing more complex molecules with potential pharmacological effects.

Biological Research

Research has focused on the compound's interactions with various receptors and enzymes, crucial for understanding its pharmacodynamics.

Case Study:

A study evaluated the binding affinity of 1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride to specific receptors involved in cancer pathways. Results demonstrated significant interaction with targets associated with tumor growth inhibition, suggesting potential applications in oncology .

Industrial Applications

In industrial settings, this compound can be utilized in synthesizing specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in producing derivatives for specific applications.

Reactivity Overview:

The compound can participate in:

- Oxidation Reactions: Leading to the formation of oxides.

- Reduction Reactions: Converting it into reduced forms.

- Substitution Reactions: Allowing for the introduction of different functional groups.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Compound A : 1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

- Molecular Formula : C₁₀H₁₅ClFN

- Molecular Weight : 203.69 g/mol

- Key Features : Branched methyl groups at the β-position instead of a propargyl group.

- The branched structure may enhance metabolic stability compared to linear analogs .

Compound B : N-Benzyl-3-(4-fluorophenyl)prop-2-yn-1-amine Hydrochloride

Pharmacologically Relevant Analogs

Compound C : α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine Butanol

- Key Features : A piperazine ring and pyrimidine substituent.

- Impact : While sharing the 4-fluorophenyl group, the piperazine moiety enables interactions with sigma receptors, as demonstrated in dopamine release studies. The propargylamine structure of the target compound lacks this piperazine-mediated receptor modulation .

Compound D : Escitalopram Impurity (Desmethylcitalopram Hydrochloride)

Research Findings

- Receptor Interactions : The target compound’s propargyl group may mimic terminal alkynes in sigma receptor ligands, but its simpler structure lacks the piperazine or pyrimidine groups seen in more potent analogs like Compound C .

- Synthetic Utility : The propargylamine structure enables modular synthesis via palladium-catalyzed cross-coupling, as demonstrated in the preparation of Compound B (77–79% yield) .

- Stability : The alkyne in the target compound may confer oxidative instability compared to saturated analogs like Compound A, which exhibit longer shelf lives .

Biological Activity

1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride is a synthetic organic compound notable for its unique structure and potential biological applications. Its molecular formula is C₉H₈ClF, with a molecular weight of approximately 187.66 g/mol. The compound features a fluorophenyl group attached to a prop-2-yn-1-amine backbone, which enhances its reactivity and biological activity. This article reviews its biological activity, mechanisms of action, and potential applications in pharmacology.

The hydrochloride salt form of 1-(4-Fluorophenyl)prop-2-yn-1-amine enhances solubility and stability, making it suitable for various experimental conditions. The compound's alkyne functional group and amine group allow for diverse chemical transformations, essential for synthesizing derivatives or modifying the compound for specific applications in pharmaceuticals or materials science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity as an agonist or antagonist, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities relevant to pharmacology:

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzyme activity by binding to active sites |

| Antimicrobial | Potential antibacterial and antifungal properties (similar compounds) |

| Receptor Modulation | Acts as an agonist or antagonist influencing signaling pathways |

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

- Neurological Studies : Research involving related compounds has indicated potential therapeutic effects in treating neurological disorders by targeting specific enzymes associated with neurodegenerative diseases .

- Antimicrobial Studies : Studies on structurally similar fluorinated compounds have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable properties .

Q & A

Q. Comparative Data :

What analytical techniques are critical for characterizing purity and structural integrity?

Advanced Question

- NMR Spectroscopy : ¹⁹F NMR identifies fluorophenyl orientation; ¹H NMR confirms amine protonation .

- Mass Spectrometry : HRMS distinguishes isotopic patterns (e.g., Cl/F presence) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves stereochemistry and salt formation (if crystalline) .

Data Contradiction Tip : Discrepancies in bioactivity between batches often stem from residual solvents (e.g., DMF) or unreacted intermediates—validate via GC-MS .

How do structural modifications (e.g., fluorophenyl position) affect biological activity?

Advanced Question

Comparative studies of fluorophenyl-substituted amines reveal:

Q. Methodological Approach :

Molecular Docking : Simulate interactions with target proteins (e.g., serotonin receptors).

In Vitro Assays : Compare IC₅₀ values against non-acetylenic analogs .

How should researchers address discrepancies in pharmacological data across studies?

Q. Methodological Focus

- Source Analysis : Verify compound purity (HPLC) and storage conditions (e.g., desiccated, -20°C) .

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) .

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers .

Example : Inconsistent IC₅₀ values may arise from differing salt forms (free base vs. HCl)—always confirm salt composition via elemental analysis .

What safety protocols are recommended for handling this compound?

Basic Question

- PPE : Gloves, lab coat, and goggles; use in a fume hood to avoid inhalation .

- Storage : Desiccate at 2–8°C; hygroscopic hydrochloride salts degrade in humidity .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material .

Note : Specific toxicity data are limited—request SDS from suppliers and conduct Ames testing for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.